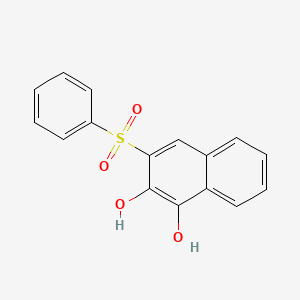

3-(Benzenesulfonyl)naphthalene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61482-53-9 |

|---|---|

Molecular Formula |

C16H12O4S |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

3-(benzenesulfonyl)naphthalene-1,2-diol |

InChI |

InChI=1S/C16H12O4S/c17-15-13-9-5-4-6-11(13)10-14(16(15)18)21(19,20)12-7-2-1-3-8-12/h1-10,17-18H |

InChI Key |

JIUCYTNLMQJBSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C(=C2O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzenesulfonyl Naphthalene 1,2 Diol and Analogues

Strategies for Vicinal Diol Formation on Naphthalene (B1677914) Systems

The formation of a 1,2-diol on an aromatic naphthalene system is a challenging transformation that involves breaking the aromaticity of one of the rings. This oxidative dearomatization is a valuable reaction as it converts flat, two-dimensional aromatic structures into three-dimensional, polyfunctionalized platforms that are structurally rich and chemically versatile. nih.gov

The direct oxidation of naphthalene to form a vicinal diol can be achieved through several methods, including biocatalytic and chemical approaches.

Biocatalytic Dihydroxylation: Nature provides an elegant solution through enzymes known as dioxygenases. Naphthalene 1,2-dioxygenase (NDO), a bacterial non-heme iron-dependent enzyme, catalyzes the syn-dihydroxylation of naphthalene as the initial step in its biological degradation. nih.gov This enzymatic process is highly selective and produces optically pure (+)-cis-(1R,2S)-1,2-naphthalene dihydrodiol. nih.govnih.gov The use of whole-cell systems, such as Escherichia coli expressing naphthalene dioxygenase, has been optimized to overcome the poor water solubility of naphthalene by using biphasic media (e.g., water-dodecane), enhancing the productivity of the biotransformation. nih.gov

Chemical Dihydroxylation: Chemical methods that mimic the action of NDO have been developed. A notable example is the use of a biomimetic iron catalyst that performs the catalytic syn-dihydroxylation of naphthalenes using hydrogen peroxide as the oxidant. nih.govudg.eduacs.org This method is valuable because it avoids the use of toxic and expensive reagents like osmium tetroxide and provides access to valuable dihydroxylated products. udg.eduacs.org The reaction is chemoselective, with minimal formation of common side products like naphthols and naphthoquinones. nih.govacs.org Older methods for naphthalene oxidation, such as those using dioxygen in the presence of an iron(II) salt and an organic reducing agent, have also been reported, yielding a mixture of cis- and trans-1,2-dihydroxy-1,2-dihydronaphthalene among other oxidation products. rsc.org

The table below summarizes key dihydroxylation protocols for naphthalene.

| Method | Catalyst/Reagent | Oxidant | Key Features |

| Biocatalytic | Naphthalene Dioxygenase (NDO) | O₂ | High stereoselectivity (cis-diol), produces enantiomerically pure products. nih.govresearchgate.net |

| Biomimetic | Sterically encumbered iron complex | H₂O₂ | Mimics NDO activity, performs syn-dihydroxylation, chemoselective. nih.govudg.eduacs.org |

| Classical | Iron(II) salt / 2-Mercaptobenzoic acid | O₂ | Produces a mixture of cis and trans isomers and other oxidation products. rsc.org |

| Peroxide Shunt | NDO enzyme | H₂O₂ | Does not require the full enzyme system; both oxygen atoms in the diol derive from H₂O₂. nih.gov |

Stereoselective Approaches in Naphthalene Diol Synthesis

Control of stereochemistry is paramount in the synthesis of complex molecules. For naphthalene diols, the primary goal is often the selective formation of either the cis (syn) or trans (anti) isomer.

As mentioned, both enzymatic and biomimetic iron-catalyzed dihydroxylations exhibit high syn-selectivity, leading to the formation of cis-diols. nih.govudg.edu This stereochemical outcome is a direct consequence of the reaction mechanism, which involves a concerted addition of two oxygen atoms to one face of the naphthalene ring. The naphthalene dioxygenase (NDO) from Pseudomonas sp. is particularly well-studied and reliably produces the (+)-cis-(1R,2S)-dihydrodiol. researchgate.net

While methods for the syn-dihydroxylation of alkenes using reagents like osmium tetroxide are well-established, their application to aromatic systems like naphthalene is less direct due to the stability of the aromatic ring. libretexts.org The development of catalysts that can overcome this aromatic stability while maintaining high stereoselectivity is a significant area of research. udg.eduacs.org

Synthetic Routes for Benzenesulfonyl Group Introduction

The benzenesulfonyl group is a common structural motif in medicinal chemistry and organic synthesis. chemimpex.com Its introduction onto a naphthalene ring can be accomplished through various sulfonylation reactions.

Electrophilic Sulfonylation: The most traditional method for forming an aryl-sulfonyl bond is through electrophilic aromatic substitution. youtube.com This typically involves reacting the aromatic ring with an electrophilic sulfur species. Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a widely used reagent for this purpose, reacting with arenes under Friedel-Crafts conditions. chemimpex.comwikipedia.org The reaction of benzene (B151609) with chlorosulfonic acid is a common industrial method for preparing benzenesulfonyl chloride itself. wikipedia.orgguidechem.com For a pre-existing naphthalene diol system, the electron-rich nature of the di-hydroxylated ring would make it susceptible to electrophilic attack, though the regioselectivity and potential for side reactions under acidic conditions must be carefully managed.

Nucleophilic Sulfonylation: While the sulfonyl group itself is electron-withdrawing, the sulfur atom can be attacked by strong nucleophiles. More relevant to synthesis, sulfonyl compounds can be prepared via nucleophilic attack by a sulfur-based nucleophile on an electrophilic partner. However, for creating an aryl-sulfonyl C-S bond, the more common strategies involve an electrophilic sulfonyl agent or transition-metal catalysis. It is worth noting that sulfones are versatile functional groups that can act as nucleophiles or electrophiles depending on the reaction conditions. researchgate.net

Modern synthetic chemistry has seen the rise of powerful cross-coupling reactions for bond formation, including the aryl-sulfonyl linkage. These methods offer milder conditions and greater functional group tolerance compared to classical electrophilic substitutions.

Palladium and nickel are the most common metals used for these transformations. For instance, a palladium-catalyzed process has been developed for the chlorosulfonylation of arylboronic acids, providing a convergent route to arylsulfonyl chlorides which are precursors to sulfonamides and sulfonate esters. mit.edu Nickel-catalyzed methods have been reported for the coupling of aryl halides with sulfonamides (sulfonamidation). princeton.edu While this forms a S-N bond, related catalytic systems can be envisioned for S-C bond formation. The use of aryl sulfones themselves as electrophilic coupling partners in nickel-catalyzed reductive cross-coupling reactions is also an emerging area, highlighting the importance of efficient methods for their synthesis. acs.org

The table below provides a summary of selected methods for introducing a benzenesulfonyl group.

| Reaction Type | Reagents | Catalyst | Key Features |

| Electrophilic Substitution | Benzene + Chlorosulfonic Acid | None | Classic method for forming the sulfonyl chloride precursor. wikipedia.orgguidechem.com |

| Electrophilic Substitution | Arene + Benzenesulfonyl Chloride | Lewis Acid (e.g., AlCl₃) | Standard Friedel-Crafts approach to install the sulfonyl group. youtube.com |

| Pd-Catalyzed Coupling | Arylboronic Acid + SO₂Cl₂ | Palladium complex | Modern method to generate arylsulfonyl chlorides for further reaction. mit.edu |

| Ni-Catalyzed Coupling | Aryl Halide + Sulfonamide | Nickel complex / Photosensitizer | Forms an S-N bond, but demonstrates modern approaches to aryl-sulfonyl linkages. princeton.edu |

Advanced Synthetic Transformations in Complex Molecule Assembly

The 3-(benzenesulfonyl)naphthalene-1,2-diol scaffold is not merely a synthetic endpoint but can serve as a versatile intermediate for the assembly of more complex molecules. Both the vicinal diol and the aryl sulfonyl group offer handles for further functionalization.

The diol moiety is particularly rich in chemical potential. It can be protected, oxidized to a diketone, or cleaved. Research has shown that the initial dihydroxylation of naphthalene creates a reactive olefinic site within the dihydrodiol intermediate. udg.eduacs.org This site is susceptible to further oxidation, allowing for sequential bis-dihydroxylation to yield valuable tetrahydroxylated products. nih.govudg.eduacs.org This strategy transforms a simple aromatic starting material into a complex, three-dimensional, and highly functionalized scaffold suitable for rapid diversification. nih.gov

The benzenesulfonyl group is generally stable, but it can also participate in synthetic transformations. It can act as a leaving group in certain transition-metal-catalyzed reactions. Desulfonylative cross-coupling reactions, catalyzed by palladium, rhodium, or nickel, allow for the cleavage of the C-SO₂ bond and the formation of a new carbon-carbon bond. acs.orgepfl.ch This enables the sulfonyl group to be used as a strategic placeholder or an activating group that is later replaced, adding another layer of versatility to the synthetic design.

Catalytic Cyclization Reactions for Naphthalene Ring Functionalization

Catalytic cyclization reactions are a cornerstone for the efficient construction of the naphthalene skeleton from simpler acyclic precursors. These methods offer pathways to highly substituted naphthalenes that can serve as advanced intermediates.

One notable strategy involves a manganese dioxide (MnO₂) promoted cascade reaction of styrylynols, which occurs under ambient conditions. This method proceeds through the sequential oxidation of a propargyl alcohol, a step-wise Diels-Alder cyclization, and a final rearomatization to form a new aromatic ring. unipr.it Another powerful technique is the platinum-catalyzed 6-endo intramolecular hydroarylation of aryl enynes, which efficiently yields functionalized naphthalenes. acs.org Furthermore, multisubstituted naphthalenes can be synthesized via a [4+2] cycloaddition of 4-hydroxy-2-pyrones with aryne intermediates generated from o-silylaryl triflates, followed by a decarboxylative aromatization. rsc.org This approach is tolerant of a wide variety of functional groups on both the 2-pyrone and the aryne precursor, allowing for a modular synthesis of diverse naphthalene derivatives. rsc.org

Table 1: Comparison of Catalytic Cyclization Methods for Naphthalene Synthesis

| Method | Catalyst / Reagent | Key Reaction Type | Precursors | Notable Feature |

|---|---|---|---|---|

| Manganese-Promoted Cascade | MnO₂ | Diels-Alder Cyclization | Styrylynols | Occurs at ambient conditions. unipr.it |

| Platinum-Catalyzed Hydroarylation | Platinum Catalyst | 6-endo Intramolecular Hydroarylation | Ethyl (E)-2-ethynyl/alkynyl cinnamates | Efficient for 2,4-disubstituted naphthalenes. acs.org |

| Aryne Cycloaddition | o-Silylaryl triflates / CsF | [4+2] Cycloaddition | 4-Hydroxy-2-pyrones | High functional group tolerance. rsc.org |

Photocatalytic Strategies for Functional Group Interconversion

Photocatalysis offers an alternative approach for the functionalization of the naphthalene ring, particularly for the introduction of hydroxyl groups, which are key features of the target diol. The direct hydroxylation of naphthalene can be achieved using UV-illuminated titanium dioxide (TiO₂) photocatalysts. researchgate.net In these systems, hydroxyl radicals generated on the surface of the TiO₂ catalyst attack the aromatic ring. researchgate.net

The efficiency and selectivity of this process can be significantly influenced by various reaction parameters. The addition of co-solvents and electron acceptors, such as iron(III) ions (Fe³⁺) combined with hydrogen peroxide (H₂O₂), has been shown to greatly increase the conversion of naphthalene and the yield of α-naphthol. researchgate.net Furthermore, modifying the TiO₂ catalyst, for instance by depositing platinum (Pt) nanoparticles, can impact the reaction, although the effect depends on the TiO₂ support and Pt loading. While platinization is essential for photocatalytic hydrogen evolution, it can sometimes inhibit the naphthalene conversion rate, likely due to the strong adsorption of hydroxylated intermediates on the catalyst surface, which deactivates active sites. mdpi.comresearchgate.net

Table 2: Effect of Additives on Photocatalytic Hydroxylation of Naphthalene

| Catalyst | Additive | Naphthalene Conversion | Product Yield (α-naphthol) | Reference |

|---|---|---|---|---|

| TiO₂ | None | Baseline | Baseline | researchgate.net |

| TiO₂ | Fe³⁺ + H₂O₂ | Increased | 22.2% | researchgate.net |

| Pristine HTiO₂ | None | 71% | - | mdpi.com |

| 0.5 wt% Pt-HTiO₂ | None | 82% | - | mdpi.com |

Asymmetric Synthesis and Enantioselective Pathways

Creating chiral molecules with specific three-dimensional arrangements is a central goal of modern organic synthesis. For naphthalene diols, asymmetric synthesis provides a route to enantiomerically pure compounds, which is crucial when chirality influences biological activity or material properties.

Diastereoselective and Enantioselective Synthesis of Chiral Diols

The enantioselective synthesis of chiral diols can be achieved through various catalytic asymmetric reactions. Chiral diol-based organocatalysts, such as derivatives of BINOL (1,1'-bi-2-naphthol), have been extensively used to create chiral environments for transformations. nih.gov These catalysts can activate substrates through hydrogen bonding to direct the approach of a nucleophile, thereby controlling the stereochemical outcome. For instance, chiral phosphoric acids derived from BINOL are effective bifunctional catalysts, activating both nucleophiles and electrophiles to facilitate asymmetric transformations. researchgate.net

Enzymes also serve as powerful catalysts for producing chiral diols with high enantiomeric purity. researchgate.net Biocatalytic approaches, such as the use of lyases for carbon-carbon bond formation followed by reduction with oxidoreductases, allow for the synthesis of all possible stereoisomers of vicinal diols from simple aldehyde precursors. researchgate.net These enzymatic cascades can be performed in both aqueous and non-conventional media, offering a modular and sustainable route to chiral aliphatic diols, a strategy that could be conceptually extended to aromatic systems. researchgate.net

Desymmetrization Reactions of Achiral Naphthalene Diol Precursors

An elegant and powerful strategy for asymmetric synthesis is the desymmetrization of achiral meso or prochiral substrates. beilstein-journals.orgbeilstein-journals.org This approach involves the selective modification of one of two symmetrically equivalent functional groups in the starting material, thereby breaking the symmetry and inducing chirality. beilstein-journals.orgbeilstein-journals.org

For naphthalene diol precursors, this can be applied to a symmetrical, achiral diol to generate a chiral mono-functionalized product. A pertinent example is the desymmetrization of a meso-dihydronaphthalene syn-diol complex. nih.gov In this work, the meso-diol, complexed to a chromium tricarbonyl group, underwent a highly enantioselective acylation. The reaction, catalyzed by newly developed chiral diamines, resulted in the formation of the mono-acylated product with up to 99% enantiomeric excess (ee). nih.gov This method demonstrates how a prochiral naphthalene-based diol can be efficiently converted into a highly enantioenriched chiral building block, suitable for further elaboration into complex target molecules.

Table 3: Catalyst Performance in Asymmetric Desymmetrization of a meso-Naphthalene Diol Complex

| Catalyst | Acylating Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Diamine 7 | Acetic Anhydride | >99% | nih.gov |

| Chiral Diamine 8 | Acetic Anhydride | 99% | nih.gov |

Reaction Chemistry and Mechanistic Elucidation of 3 Benzenesulfonyl Naphthalene 1,2 Diol

Reactivity Profile of the Naphthalene-1,2-diol (B1222099) Substructure

The naphthalene-1,2-diol group, a vicinal diol on an aromatic scaffold, is the primary site for many chemical transformations. Its reactivity is characterized by the chemistry of the two adjacent hydroxyl groups and the potential for the aromatic system to undergo changes in its oxidation state.

Chemical Transformations of the Vicinal Hydroxyl Groups

The adjacent hydroxyl (-OH) groups in the 3-(Benzenesulfonyl)naphthalene-1,2-diol molecule are susceptible to a variety of reactions typical of alcohols and phenols, particularly vicinal diols (also known as glycols). wikipedia.org These transformations are fundamental in synthetic organic chemistry for creating more complex molecules.

Oxidation: One of the most significant reactions of vicinal diols is oxidation. Selective mono-oxidation can yield α-hydroxy ketones, which are valuable synthetic intermediates. nih.gov For instance, catalytic systems using manganese salts and hydrogen peroxide have proven effective for the selective conversion of 1,2-diols to their corresponding α-hydroxy ketones with limited further oxidation. nih.gov In the case of this compound, oxidation would likely yield 3-(benzenesulfonyl)-2-hydroxynaphthalen-1(2H)-one or 3-(benzenesulfonyl)-1-hydroxynaphthalen-2(2H)-one. More vigorous oxidation can lead to cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

Esterification and Etherification: Like simple alcohols, the hydroxyl groups can be converted into esters and ethers. wikipedia.org Esterification is typically achieved by reaction with carboxylic acids, acid chlorides, or anhydrides. Etherification can be accomplished through reactions like the Williamson ether synthesis. Due to the presence of two hydroxyl groups, both mono- and di-substituted products are possible, depending on the stoichiometry of the reagents.

Formation of Cyclic Derivatives: The 1,2-disposition of the hydroxyl groups allows for the formation of five-membered rings with suitable reagents. Reaction with aldehydes or ketones under acidic conditions can form cyclic acetals or ketals, respectively. These cyclic derivatives are often used as protecting groups for the diol functionality during multi-step syntheses. wikipedia.org

The table below summarizes some potential transformations of the vicinal diol moiety.

| Reaction Type | Reagent(s) | Product Type |

| Selective Oxidation | H₂O₂, Mn catalyst | α-Hydroxy Ketone |

| Esterification | Acyl chloride, Pyridine | Mono- or Di-ester |

| Etherification | Alkyl halide, Base | Mono- or Di-ether |

| Acetal/Ketal Formation | Aldehyde/Ketone, Acid catalyst | Cyclic Acetal/Ketal |

Exploration of Aromatization and Tautomerism Pathways

The naphthalene-1,2-diol system is closely related to its oxidized form, 1,2-naphthoquinone. The diol can be considered the hydroquinone (B1673460) form of this quinone. The interconversion between these states is a key aspect of its chemistry.

Aromatization: The precursor to naphthalene-1,2-diol in metabolic pathways is often 1,2-dihydro-1,2-dihydroxynaphthalene. nih.govnih.gov Such dihydrodiol intermediates are frequently unstable and spontaneously eliminate a molecule of water to achieve the thermodynamic stability of a fully aromatic system, yielding the dihydroxynaphthalene product. researchgate.net

Keto-Enol Tautomerism and Oxidation: Naphthalene-1,2-diol can exist in equilibrium with its keto-enol tautomers. This equilibrium is a precursor to oxidation. The diol can be readily oxidized to 1,2-naphthoquinone. epa.gov This conversion is significant in the context of naphthalene (B1677914) metabolism, where the formation of quinones is linked to cytotoxicity. epa.gov The presence of the electron-withdrawing benzenesulfonyl group is expected to make the diol more susceptible to oxidation by lowering the electron density of the aromatic ring system.

Chemical Reactivity of the Benzenesulfonyl Moiety

Sulfonyl Group Activation and Cleavage Reactions

The carbon-sulfur (C-S) bond in aryl sulfones is strong, making the sulfonyl group an effective protecting group that is stable to many acidic and basic conditions. chem-station.com However, its removal (desulfonylation) can be achieved through specific chemical methods.

Reductive Cleavage: One of the more common methods for cleaving a sulfonyl group is through one-electron reduction. chem-station.com Reagents such as magnesium in methanol (B129727) or sodium amalgam can be used to effect this transformation.

Transition Metal-Catalyzed Cleavage: While challenging, the desulfonylative functionalization of arylsulfones via the cleavage of the C(sp²)–SO₂ bond has been accomplished using transition-metal catalysis and photocatalysis. researchgate.net These methods allow the sulfonyl group to be replaced by other functional groups, enhancing molecular complexity. researchgate.net

Electrochemical Cleavage: Under reductive electrochemical conditions, selective cleavage of N–S bonds in sulfonamides is a well-established deprotection strategy. acs.org While less common for aryl sulfones, electrochemical methods represent a potential green alternative for C-S bond scission.

The following table outlines representative conditions for sulfonyl group cleavage.

| Cleavage Method | Typical Reagents/Conditions | Outcome |

| Reductive Cleavage | Mg/MeOH | Removal of sulfonyl group |

| Catalytic Cleavage | Transition metal or photocatalyst | Replacement of sulfonyl group |

| Electrochemical Reduction | Electric current | N-S bond cleavage (in sulfonamides) |

Influence of the Sulfonyl Group on Overall Molecular Reactivity

The benzenesulfonyl group exerts a powerful influence on the reactivity of the entire this compound molecule due to its electronic properties.

Electron-Withdrawing Nature: As a strong electron-withdrawing group, the benzenesulfonyl moiety deactivates the naphthalene ring system towards electrophilic aromatic substitution. Any substitution reactions would be directed to positions away from the deactivating influence of the sulfonyl group.

Increased Acidity of Hydroxyl Groups: The electron-withdrawing effect is transmitted through the aromatic system to the vicinal hydroxyl groups. This inductive effect increases the acidity of the hydroxyl protons, making them more readily removed by a base compared to the hydroxyls on an unsubstituted naphthalene-1,2-diol.

Stabilization and Protection: The sulfonyl group can be used to protect electron-rich phenols from oxidation due to its electron-withdrawing properties. chem-station.com This suggests that while the diol is susceptible to oxidation, the sulfonyl group may offer some modulation of this reactivity compared to other substituents.

Modulation of Physicochemical Properties: The introduction of a sulfonyl group can alter the molecule's solubility and acid-base characteristics. sioc-journal.cn It can also serve as a hydrogen-bond acceptor, potentially influencing intermolecular interactions and binding affinities in a biological context. sioc-journal.cn

Investigations into Reaction Mechanisms

While specific mechanistic studies on this compound are not widely available, plausible mechanisms can be inferred from the known chemistry of its constituent functional groups.

Mechanism of Diol Oxidation: The oxidation of the vicinal diol to an α-hydroxy ketone or a quinone likely proceeds through a stepwise mechanism involving the removal of a proton and an electron. In metal-catalyzed oxidations, a cyclic intermediate, such as a manganate (B1198562) ester in the case of a manganese catalyst, could be formed, which then decomposes to yield the oxidized product.

Mechanism of Sulfonyl Group Activation: When a sulfonyl group is used to "activate" an alcohol, it transforms the poor -OH leaving group into a good sulfonate leaving group (e.g., tosylate, mesylate). youtube.com The mechanism involves a nucleophilic attack by the alcohol's oxygen on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride. youtube.com A base, such as pyridine, is used to neutralize the protonated intermediate. youtube.com This reaction proceeds with retention of configuration at the carbon atom bearing the oxygen. youtube.com

Mechanism of Reductive C-S Bond Cleavage: The reductive cleavage of the aryl-SO₂ bond likely involves a single-electron transfer (SET) from a metal (like Mg) to the aromatic sulfone, forming a radical anion. This intermediate can then fragment, breaking the C-S bond to release a sulfinate anion and an aryl radical, which is subsequently reduced to an aryl anion and then protonated.

Kinetic Analysis of Key Reactions Involving the Compound

Currently, there is no specific kinetic data available in the scientific literature for reactions involving this compound. Information regarding rate constants, reaction orders, and activation energies for the synthesis or subsequent reactions of this compound has not been published.

Coordination Chemistry of 3 Benzenesulfonyl Naphthalene 1,2 Diol

Ligand Properties of the Naphthalene-1,2-diol (B1222099) Framework

The coordination properties of 3-(Benzenesulfonyl)naphthalene-1,2-diol are primarily dictated by the interplay between the naphthalene-1,2-diol moiety, which serves as the primary binding site for metal ions, and the benzenesulfonyl substituent, which modulates the steric and electronic characteristics of the ligand.

The vicinal hydroxyl groups of the naphthalene-1,2-diol unit are the principal sites for coordination to metal ions. Upon deprotonation, these hydroxyls form a bidentate chelating ligand, creating a stable five-membered ring with the metal center. This chelation is analogous to that observed in catechol and its derivatives, which are well-known for their strong affinity for a wide range of transition metals.

The primary chelation mode involves the coordination of the two oxygen atoms to the metal center, forming a [M(O,O')] type complex. The bite angle of the diol, constrained by the fused naphthalene (B1677914) ring, is a critical parameter that influences the geometry of the resulting metal complex.

| Chelation Mode | Description | Potential Metal Geometries |

| Bidentate (O,O') | The two oxygen atoms of the deprotonated diol bind to a single metal center. | Octahedral, Square Planar, Tetrahedral |

| Monodentate (O) | Under specific conditions (e.g., protonation of one hydroxyl group), only one oxygen atom may coordinate. | Various |

| Bridging (μ₂-O,O') | The diol ligand bridges two metal centers, with each oxygen coordinating to a different metal. | Dinuclear or polynuclear complexes |

The benzenesulfonyl group at the 3-position of the naphthalene ring exerts a significant influence on the ligand's coordination properties.

Electronic Effects: The sulfonyl group is a strong electron-withdrawing group. This property is expected to decrease the electron density on the naphthalene ring system and, consequently, on the coordinating oxygen atoms of the diol. This reduction in electron-donating ability of the diol moiety can affect the stability and reactivity of the resulting metal complexes. The lower basicity of the diol may necessitate stronger bases for deprotonation during complex synthesis.

Steric Effects: The benzenesulfonyl group is sterically bulky. Its presence adjacent to the chelating diol moiety can impose significant steric hindrance around the metal coordination sphere. This steric crowding can influence the coordination number of the metal, favor the formation of complexes with specific geometries, and potentially restrict the approach of other ligands or substrates to the metal center. This steric influence can be strategically exploited in catalysis to control selectivity.

| Property | Influence of Benzenesulfonyl Group | Consequence for Coordination |

| Electronic | Strong electron-withdrawing nature. | Decreased basicity of the diol; potential for altered redox properties of the metal complex. |

| Steric | Significant steric bulk. | May favor lower coordination numbers; can induce specific stereochemistries; potential for enantioselective catalysis. |

Formation of Metal Complexes with Transition Metals

The formation of stable complexes between this compound and transition metals can be achieved through various synthetic strategies, leading to coordination compounds with diverse structures and properties.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and the presence of a base are critical parameters that can influence the outcome of the reaction.

A general synthetic approach involves the following steps:

Dissolution of the ligand in a suitable organic solvent (e.g., ethanol, methanol (B129727), acetonitrile, or THF).

Addition of a base (e.g., sodium hydroxide, potassium carbonate, or a non-coordinating organic base like triethylamine) to deprotonate the diol moiety.

Addition of the transition metal salt (e.g., chlorides, acetates, or nitrates) to the reaction mixture.

The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate complex formation.

The resulting metal complex may precipitate from the solution or can be isolated by removal of the solvent followed by purification techniques such as recrystallization or column chromatography.

Variations of this methodology can be employed to control the stoichiometry and nuclearity of the resulting complexes. For instance, the metal-to-ligand ratio can be adjusted to favor the formation of mononuclear or polynuclear species.

The definitive structural elucidation of metal complexes of this compound relies on a combination of spectroscopic and analytical techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of these coordination compounds. It provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Can confirm the coordination of the diol to the metal center by observing shifts in the O-H and C-O stretching frequencies.

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide insights into the structure of the complex in solution.

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

A hypothetical example of crystallographic data for a transition metal complex with this ligand is presented below.

| Parameter | [M(3-(Benzenesulfonyl)naphthalene-1,2-diolate)₂(H₂O)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 18.54 |

| c (Å) | 12.88 |

| β (°) | 98.6 |

| M-O(diol) bond length (Å) | 2.05 - 2.15 |

| O-M-O bite angle (°) | 85.2 |

Stereochemical Considerations in Coordination Compounds

The coordination of this compound to a metal center can lead to the formation of chiral complexes. The inherent planarity and dissymmetry of the substituted naphthalene framework, combined with the coordination geometry of the metal, can give rise to various forms of stereoisomerism.

For octahedral complexes of the type [M(L)₃] or [M(L)₂(L')], where L is the bidentate 3-(Benzenesulfonyl)naphthalene-1,2-diolate, the arrangement of the ligands around the metal center can result in Δ (delta) and Λ (lambda) enantiomers. The bulky benzenesulfonyl group can play a crucial role in influencing the diastereoselectivity of complex formation, potentially favoring one enantiomer over the other.

Furthermore, if the ligand itself is resolved into its enantiomers (atropisomers due to restricted rotation around the C-S bond, although less common), the coordination to a metal center can lead to the formation of diastereomeric complexes with distinct physical and chemical properties. The stereochemical outcome of these coordination events is of significant interest for the development of chiral catalysts for asymmetric synthesis. The stereochemistry of such complexes can be investigated using techniques like circular dichroism (CD) spectroscopy.

Geometric and Optical Isomerism in Metal-Ligand Complexes

The this compound ligand, acting as a bidentate ligand through its two hydroxyl groups, can form various metal complexes with different geometries, most commonly octahedral and square planar. The stereochemistry of these complexes is dictated by the arrangement of the ligands around the central metal ion, leading to the possibility of both geometric and optical isomers.

Geometric Isomerism

Geometric isomerism arises from the different possible spatial arrangements of ligands around a central metal ion. libretexts.orglibretexts.org For octahedral complexes of the type [M(L)₂X₂], where L is this compound and X is a monodentate ligand, two geometric isomers are possible: cis and trans. savemyexams.com In the cis isomer, identical ligands are adjacent to each other, with a 90° angle between them. libretexts.org In the trans isomer, identical ligands are on opposite sides of the central metal, with a 180° angle between them. libretexts.org The bulky benzenesulfonyl group on the ligand would likely favor the formation of the trans isomer to minimize steric hindrance between the ligands.

For octahedral complexes of the type [M(L)₃], two geometric isomers, facial (fac) and meridional (mer), can exist. In the fac isomer, the three donor atoms of one type of ligand occupy one face of the octahedron. In the mer isomer, the three donor atoms lie in a plane that bisects the octahedron. The steric bulk of the this compound ligand would likely make the formation of the fac isomer, where the bulky groups are in closer proximity, less favorable than the mer isomer.

| Complex Type | Possible Geometric Isomers | Description |

|---|---|---|

| [M(L)₂X₂] (Octahedral) | cis, trans | Ligands can be adjacent (cis) or opposite (trans). |

| [M(L)₃] (Octahedral) | fac, mer | Ligands can occupy a face (fac) or a plane (mer). |

Optical Isomerism

Optical isomers, or enantiomers, are non-superimposable mirror images of each other. libretexts.org A coordination complex is optically active if its molecular structure is chiral, meaning it lacks a plane of symmetry. libretexts.orgstudymind.co.uk

For octahedral complexes with bidentate ligands like this compound, chirality can arise from the arrangement of the ligands. For example, a complex of the type [M(L)₃] is chiral and can exist as two enantiomers, designated as Δ (delta) and Λ (lambda), which describe the right-handed and left-handed helicity of the propeller-like arrangement of the ligands.

Similarly, the cis-[M(L)₂X₂] complex is chiral and will have a pair of enantiomers. In contrast, the trans-[M(L)₂X₂] isomer is typically achiral as it often possesses a plane of symmetry.

| Complex Type | Isomerism | Chirality |

|---|---|---|

| cis-[M(L)₂X₂] | Geometric | Chiral (exists as enantiomers) |

| trans-[M(L)₂X₂] | Geometric | Typically Achiral |

| [M(L)₃] | Geometric (fac, mer) | Chiral (exists as enantiomers) |

Chiroptical Properties of Prepared Chiral Complexes

Chiral metal complexes exhibit chiroptical properties, meaning they interact differently with left and right circularly polarized light. mdpi.com These properties are studied using techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD). The resulting spectra provide information about the absolute configuration and conformation of the chiral complexes in solution. mdpi.com

The chiroptical properties of complexes with this compound would be expected to be influenced by several factors:

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) bands: The electronic transitions between the metal d-orbitals and the ligand's π-orbitals are often in the visible region of the spectrum and can give rise to strong CD signals. nih.gov

Intra-ligand Transitions: The electronic transitions within the naphthalene and benzenesulfonyl chromophores of the ligand will also contribute to the CD spectrum.

Exciton (B1674681) Coupling: In complexes with multiple ligands, such as [M(L)₂X₂] and [M(L)₃], the interaction between the chromophores of the different ligands can lead to characteristic split CD signals, known as exciton coupling. The sign and magnitude of this coupling can be used to determine the absolute configuration of the complex.

For a hypothetical chiral complex, such as Δ-cis-[Co(this compound)₂(NH₃)₂]⁺, one might expect to observe specific patterns in its CD spectrum. The following table provides a hypothetical representation of such data, based on typical observations for similar catecholate complexes.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| ~550 | +2.5 | d-d transition |

| ~420 | -5.0 | LMCT |

| ~350 | +8.0 | Intra-ligand (naphthalene) |

| ~280 | -12.0 | Intra-ligand (benzenesulfonyl) |

The VCD spectrum, which measures the differential absorption of left and right circularly polarized infrared radiation, would provide information about the vibrational modes of the chiral complex. The stretching frequencies of the C-O and S=O bonds, as well as the various vibrations of the naphthalene and benzene (B151609) rings, would be expected to show VCD signals, offering a more detailed picture of the complex's stereochemistry. The sensitivity of VCD to conformational changes would also be valuable in studying the solution-state behavior of these complexes. mdpi.com

Catalytic Applications of 3 Benzenesulfonyl Naphthalene 1,2 Diol and Its Metal Complexes

Role as a Chiral Ligand in Asymmetric Catalysis

There is currently no available research detailing the use of 3-(Benzenesulfonyl)naphthalene-1,2-diol as a chiral ligand in asymmetric catalysis.

Lewis Acid Catalysis Mediated by Derived Metal Complexes

The synthesis of metal complexes derived from this compound and their application in Lewis acid catalysis have not been documented.

Utilization in Reductive and Oxidative Catalytic Processes

There are no current studies indicating the utilization of this compound or its complexes in either reductive or oxidative catalytic processes.

Potential in Organocatalytic and Cooperative Catalytic Systems

The potential for this compound to be used in organocatalytic or cooperative catalytic systems has not yet been explored in the available literature.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a fundamental technique for determining the precise molecular structure of a compound in solution. For 3-(Benzenesulfonyl)naphthalene-1,2-diol, ¹H NMR would provide information on the chemical environment of each hydrogen atom, including their number, connectivity, and spatial arrangement. The spectrum would be expected to show distinct signals for the aromatic protons on both the naphthalene (B1677914) and benzene (B151609) rings, as well as signals for the hydroxyl protons. The chemical shifts (δ) and coupling constants (J) would be critical in assigning these protons to their specific positions on the molecular framework.

¹³C NMR spectroscopy would complement this by identifying all unique carbon environments within the molecule. The spectrum would show characteristic signals for the carbon atoms of the naphthalene and benzene rings, with the positions of these signals influenced by the attached functional groups (hydroxyl and benzenesulfonyl).

Currently, there are no published ¹H or ¹³C NMR spectra or corresponding data tables specifically for this compound.

X-Ray Diffraction (XRD) for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs within a crystal lattice. For this compound, an XRD study would elucidate the spatial relationship between the naphthalene-1,2-diol (B1222099) moiety and the benzenesulfonyl group. It would also provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which govern the solid-state architecture.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, characteristic absorption bands would be expected for:

O-H stretching of the hydroxyl groups, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

S=O stretching of the sulfonyl group, which would present as two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C=C stretching within the aromatic rings, appearing in the 1400-1600 cm⁻¹ region.

S-C stretching , which would show weaker absorptions.

No specific experimental IR or Raman spectra with peak assignments for this compound are available in the scientific literature.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of π-conjugation. The naphthalene ring system is inherently chromophoric. The presence of the hydroxyl and benzenesulfonyl substituents would be expected to modify the absorption profile compared to unsubstituted naphthalene. The UV-Vis spectrum would show specific absorption maxima (λmax) that correspond to π→π* transitions within the aromatic system.

Detailed experimental UV-Vis spectra and a corresponding data table of absorption maxima for this compound have not been found in published research.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₁₆H₁₂O₄S), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which could be compared to the calculated theoretical exact mass.

The theoretical exact mass of C₁₆H₁₂O₄S is 300.0456 Da. However, no experimental HRMS data confirming this for this compound has been reported.

Theoretical and Computational Investigations of 3 Benzenesulfonyl Naphthalene 1,2 Diol

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules.

Geometry Optimization and Conformational Landscape Mapping

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For a flexible molecule like 3-(Benzenesulfonyl)naphthalene-1,2-diol, which has several rotatable bonds, multiple stable conformations may exist. A thorough conformational search would be performed to identify the different possible shapes the molecule can adopt and to determine their relative energies. This would reveal the most likely structure or structures of the compound at room temperature.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive. nih.gov A DFT calculation would provide the energies of these orbitals and visualize their spatial distribution, showing which parts of the molecule are most involved in electron donation and acceptance.

Quantum Chemical Descriptors for Reactivity and Stability

From the DFT results, various quantum chemical descriptors can be calculated to provide a more quantitative understanding of the molecule's reactivity and stability.

Global Reactivity Indices (Chemical Hardness, Softness, Electrophilicity)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

These parameters would be calculated from the HOMO and LUMO energies to provide a general assessment of the reactivity of this compound.

Local Reactivity Descriptors (Fukui Functions, Molecular Electrostatic Potential (MEP))

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites in the molecule.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the surface of the molecule. researchgate.net It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. nih.gov This map is invaluable for predicting how the molecule will interact with other molecules, particularly in biological systems. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. nih.gov This information is extremely useful for interpreting experimental NMR spectra and confirming the structure of the compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. nih.gov This allows for the assignment of the different vibrational modes of the molecule and can help to identify characteristic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This provides insight into the electronic structure and the nature of the electronic excitations within the molecule.

Investigation of Non-Linear Optical (NLO) Properties

There is no available research data from theoretical or computational studies investigating the non-linear optical (NLO) properties of this compound. Such an investigation would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine key NLO parameters.

These calculations would focus on:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response, crucial for applications like frequency doubling.

Second-Order Hyperpolarizability (γ): Related to third-order NLO effects.

A hypothetical data table for such properties is presented below for illustrative purposes, but it is important to note that the values are not based on actual experimental or computational results for this compound.

| Property | Symbol | Calculated Value (a.u.) | Method/Basis Set |

|---|---|---|---|

| Dipole Moment | μ | Data Not Available | Data Not Available |

| Average Polarizability | <α> | Data Not Available | Data Not Available |

| First-Order Hyperpolarizability | βtot | Data Not Available | Data Not Available |

| Second-Order Hyperpolarizability | γ | Data Not Available | Data Not Available |

Computational Mechanistic Studies

No computational studies detailing the reaction mechanisms involving this compound were identified. Research in this area is essential for understanding and predicting the compound's reactivity and the stereochemical outcomes of its reactions.

Transition State Localization and Energy Barrier Calculations

Information regarding the localization of transition states and the calculation of energy barriers for reactions involving this compound is not present in the current scientific literature. These computational studies are critical for mapping out the potential energy surface of a reaction, identifying the highest energy point (the transition state) along the reaction coordinate, and determining the activation energy (Ea), which governs the reaction rate.

For a hypothetical reaction, the key calculated parameters would be:

Geometry of Reactants, Products, and Transition State(s): Optimized molecular structures.

Activation Energy (Ea): The energy difference between the reactants and the transition state.

A sample data table illustrating these parameters for a hypothetical reaction is shown below. The data is purely illustrative.

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Computational Method |

|---|---|---|---|

| Step 1: Reactant to Transition State 1 | Activation Energy (Ea) | Data Not Available | Data Not Available |

| Imaginary Frequency | Data Not Available | Data Not Available | |

| Overall Reaction | Reaction Energy (ΔE) | Data Not Available | Data Not Available |

Elucidation of Enantioselectivity and Diastereoselectivity

There are no published computational studies focused on elucidating the origins of enantioselectivity or diastereoselectivity in reactions where this compound might act as a reactant, catalyst, or chiral auxiliary. Such studies would typically use computational models to calculate the energies of diastereomeric transition states. The difference in these energy barriers allows for a theoretical prediction of the stereochemical outcome of the reaction, which can then be compared with experimental results. The lack of such data means that the factors controlling the stereochemical pathways for this specific compound remain unexplored from a theoretical standpoint.

Advanced Derivatives and Exploration of Biochemical Interaction Mechanisms

Synthesis of Functionalized Derivatives for Molecular Probes

The synthesis of functionalized derivatives of the sulfonyl-naphthalenediol scaffold is crucial for developing molecular probes for cellular imaging and mechanistic studies. The core structure can be assembled through established synthetic routes, which are then adapted to introduce functionalities for specific applications.

A foundational approach involves the synthesis of analogs like 2-tosylnaphthalene-1,4-diol, which serves as a proxy for the target compound. The preparation of these analogs demonstrates that the sulfonyl group and the naphthalene-1,4-diol core are essential for certain biological activities. nih.gov The synthesis can be modified by altering the arylsulfonyl portion, allowing for the introduction of various substituents to tune the electronic and steric properties of the molecule. nih.gov

For molecular probe development, derivatives can be designed to incorporate fluorophores or reactive handles. For instance, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and shown to be effective fluorescent probes for cellular imaging. mdpi.com These compounds readily enter cells and emit a strong green fluorescence, localizing within the cytoplasm. mdpi.com This suggests that a 3-(Benzenesulfonyl)naphthalene-1,2-diol core could be similarly functionalized, for example, by attaching a naphthalimide or other fluorescent moiety to the benzenesulfonyl ring, to create probes for tracking the molecule's distribution and interaction within cellular environments.

Mechanistic Insights into Molecular Interactions with Biomolecules

Understanding the interaction of sulfonyl-naphthalenediol compounds with biomolecules is key to elucidating their biological effects. This involves studying enzyme inhibition, performing computational docking simulations, and analyzing specific interactions within protein active sites.

Structurally related sulfonyl-naphthalene-diols have been identified as potent enzyme inhibitors. A notable example is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis. nih.gov Analogs of 2-tosylnaphthalene-1,4-diol are potent, reversible inhibitors of the Escherichia coli FabH enzyme, with inhibitory concentrations in the low nanomolar range. nih.govresearchgate.net These compounds also show efficacy against the FabH enzymes from Mycobacterium tuberculosis and Plasmodium falciparum. nih.govresearchgate.net Structure-activity relationship (SAR) studies confirm that both the sulfonyl group and the naphthalene-diol moiety are critical for inhibitory activity. nih.gov

The broader naphthalene-sulfonate and sulfonamide classes also exhibit significant enzyme-inhibiting properties. For example, certain naphthalene (B1677914) sulphamate derivatives are potent inhibitors of steroid sulfatase (STS), a key enzyme in hormone-dependent cancer pathways. nih.gov Furthermore, naphthalene-chalcone hybrids have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in angiogenesis. semanticscholar.org These examples highlight the versatility of the naphthalene-sulfonyl scaffold in targeting diverse enzyme families.

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Tosylnaphthalene-1,4-diol Analogs | E. coli FabH | 10-20 nM | nih.gov |

| 2-Tosylnaphthalene-1,4-diol Analogs | M. tuberculosis FabH | 30 nM - 5 µM | nih.gov |

| Naphthalene-Chalcone Hybrids | VEGFR-2 | 0.098 µM | semanticscholar.org |

| Naphthalene Sulfonamides | Tubulin Polymerization | 2.8 µM | nih.gov |

Molecular docking simulations are a powerful tool for predicting and rationalizing the binding of sulfonyl-naphthalene derivatives to protein targets. These computational studies provide estimates of binding affinity and reveal preferred binding poses, guiding further drug design and optimization.

For example, a series of sulfonamide derivatives featuring a naphthalene moiety were investigated as tubulin polymerization inhibitors. nih.gov Molecular docking simulations were performed to understand their binding mode within the colchicine-binding site of tubulin. The most potent compound showed a strong predicted binding energy of -9.6 kcal/mol, corroborating the experimental findings. nih.gov

In another study, naphthalene-1-sulfonamide (B86908) derivatives were identified as inhibitors of Fatty Acid Binding Protein 4 (FABP4). researchgate.net Crystal structures of FABP4 in complex with these inhibitors revealed their precise binding modes, which were then used to explain the observed structure-activity relationships. researchgate.net Similarly, docking studies of naphthalene-chalcone hybrids with the VEGFR-2 active site helped to rationalize their potent inhibitory activity, showing favorable binding energies and specific interactions. semanticscholar.org These studies demonstrate a consistent approach where computational predictions align with and explain experimental biological data for this class of compounds.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Naphthalene Sulfonamide Derivative (5c) | Tubulin (Colchicine Site) | -9.6 | nih.gov |

| Naphthalene-Chalcone Hybrid (2j) | VEGFR-2 | Not specified | semanticscholar.org |

| Benzene (B151609) Sulfonamide Derivatives | Breast Carcinoma Receptor (4PYP) | Stable complexes with high affinity | nih.gov |

Detailed analysis of docked structures reveals the specific molecular interactions that anchor sulfonyl-naphthalene compounds within protein active sites. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Naphthalene Core: The planar, aromatic naphthalene ring system frequently engages in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the active site, such as phenylalanine, tyrosine, and tryptophan. In some cases, the aromatic hydrogens of the naphthalene ring can also participate in aromatic hydrogen bonds with backbone carbonyl groups of the protein. semanticscholar.org

Diol Group: The hydroxyl groups of the naphthalene-diol are critical for forming hydrogen bonds. They can act as both hydrogen bond donors and acceptors, interacting with polar residues like serine, threonine, aspartate, and glutamate, as well as with backbone amide and carbonyl groups. These interactions are often crucial for orienting the molecule correctly within the binding pocket.

Benzenesulfonyl Group: The sulfonyl moiety is highly polar and can act as a strong hydrogen bond acceptor. The oxygen atoms can interact with hydrogen bond donors like the side chains of lysine, arginine, or histidine. nih.gov Studies on the binding of 1-anilino-8-naphthalene sulfonate (ANS) to proteins have shown that the sulfonate group is a major determinant of binding, primarily through the formation of ion pairs with cationic amino acid residues. nih.gov This suggests the benzenesulfonyl group of the target compound plays a key role in electrostatic interactions, significantly contributing to binding affinity and specificity.

Together, these interactions create a stable ligand-receptor complex, accounting for the potent biological activities observed in this class of compounds.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Structural Diversification

The future exploration of 3-(Benzenesulfonyl)naphthalene-1,2-diol and its analogues is contingent upon the development of efficient and versatile synthetic methodologies. While general methods for creating polysubstituted naphthalenes exist, direct and high-yield synthesis of this specific isomer remains a challenge that invites innovation. nih.govnih.gov

Future synthetic research could focus on:

Regioselective Sulfonylation: Developing novel catalytic systems for the regioselective introduction of the benzenesulfonyl group onto the naphthalene-1,2-diol (B1222099) scaffold. This would allow for precise control over the substitution pattern, leading to a wider array of isomers for structure-activity relationship studies.

Tandem Reaction Sequences: Investigating one-pot or tandem reactions that can construct the substituted naphthalene (B1677914) core in a single, efficient process. For instance, tandem reactions of 1,4-diyn-3-yl esters with sodium sulfinates have been shown to produce 3-sulfonyl naphthalenes, and adapting such methods could be a fruitful avenue. nih.govacs.org

Post-Synthetic Modification: Exploring the derivatization of the diol and phenyl groups to create a library of related compounds. These modifications could include etherification, esterification, or substitution on the phenyl ring of the benzenesulfonyl group, thereby tuning the electronic and steric properties of the molecule.

The ability to generate a diverse range of these molecules is crucial for systematically investigating their properties and identifying candidates with optimal performance in various applications.

Design of Advanced Catalytic Systems with Enhanced Performance

The 1,2-diol (catechol) moiety on the naphthalene ring is a well-known chelating group for metal ions. This feature positions this compound as a promising ligand for the development of novel catalysts. The electronic properties of the naphthalene system, further modulated by the electron-withdrawing benzenesulfonyl group, could influence the catalytic activity of the coordinated metal center.

Future research in this area should include:

Coordination Chemistry: Synthesizing and characterizing coordination complexes of this compound with various transition metals.

Asymmetric Catalysis: Developing chiral versions of this ligand for use in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.

Oxidation Catalysis: Investigating the potential of its metal complexes as catalysts for oxidation reactions, leveraging the redox-active nature of the catechol unit.

A summary of potential catalytic applications is presented in Table 1.

| Potential Catalytic Application | Metal Center Examples | Rationale |

| Asymmetric Hydrogenation | Ruthenium, Rhodium | Chiral derivatives could induce enantioselectivity. |

| Cross-Coupling Reactions | Palladium, Nickel | Electronic tuning by substituents could enhance catalytic efficiency. |

| Oxidation Reactions | Iron, Manganese, Copper | The redox-active diol moiety can facilitate electron transfer processes. |

Exploration of New Material Science Applications

Naphthalene derivatives are integral components in the development of organic materials with interesting optical and electronic properties. nih.gov The unique combination of a bulky, electron-withdrawing benzenesulfonyl group and a hydrogen-bonding diol moiety in this compound suggests its potential utility in various material science applications.

Emerging areas of exploration include:

Conductive Polymers: Sulfonated naphthalenes have been utilized as dopants to enhance the electrical conductivity of polymers. nbinno.com Future work could explore the incorporation of this compound into polymer matrices to create novel conductive materials.

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of naphthalene derivatives are highly dependent on their substituents. dergipark.org.trmdpi.com Research into the fluorescence and phosphorescence of this compound could lead to its use as an emitter or host material in OLEDs.

Supramolecular Hydrogels: The hydrogen-bonding capabilities of the diol group could be exploited in the formation of self-assembling supramolecular structures, such as hydrogels, which have applications in drug delivery and tissue engineering. nbinno.com

Synergistic Experimental and Computational Research Approaches

To unlock the full potential of this compound, a close collaboration between experimental synthesis and theoretical modeling will be essential. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, properties, and reactivity, thereby guiding experimental efforts. ssrn.comresearchgate.netresearchgate.netmdpi.com

Key areas for synergistic research include:

Prediction of Properties: Using DFT to calculate the HOMO-LUMO gap, absorption and emission spectra, and other electronic properties to predict the photophysical behavior of the molecule and its derivatives. ssrn.com This can help in pre-screening candidates for applications like OLEDs.

Reaction Mechanism Elucidation: Computational modeling can be employed to understand the mechanisms of synthetic reactions and catalytic cycles involving this compound, aiding in the optimization of reaction conditions and the design of more efficient catalysts.

Structure-Property Relationships: By systematically modifying the structure of the molecule in silico and calculating the resulting changes in its properties, a clearer understanding of the structure-property relationships can be established. This knowledge is invaluable for the rational design of new molecules with tailored functionalities.

The interplay between computational prediction and experimental validation will accelerate the discovery and development of new applications for this promising class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.